4-(1,4-Dioxan-2-yl)piperidine
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Overview
Description
4-(1,4-Dioxan-2-yl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 1,4-dioxane moiety.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(1,4-dioxan-2-yl)piperidine, have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the progression of certain cancer cells .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These include interactions with various enzymes and proteins, but specific interactions of 4-(1,4-Dioxan-2-yl)piperidine with biomolecules have not been reported yet.
Cellular Effects
Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
Research on similar piperidine derivatives suggests that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound have not been elucidated.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly impact the observed effects , but specific data for this compound is lacking.
Metabolic Pathways
Piperidine derivatives are known to be involved in a variety of metabolic processes , but specific pathways for this compound have not been identified.
Transport and Distribution
The compound’s physical and chemical properties, such as its molecular weight and structure, likely influence its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Dioxan-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with 1,4-dioxane in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(1,4-Dioxan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
4-(1,4-Dioxan-2-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug design.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
1,4-Dioxane: A six-membered ring containing two oxygen atoms.
Comparison: 4-(1,4-Dioxan-2-yl)piperidine is unique due to the combination of the piperidine and 1,4-dioxane moieties. This structural feature imparts distinct chemical and physical properties, making it different from its individual components .
Properties
IUPAC Name |
4-(1,4-dioxan-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGENHQDYYHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824102-03-5 |
Source
|
Record name | 4-(1,4-dioxan-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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